molecular formula C12H12FN3O B12977200 2-((4-fluorobenzyl)amino)-6-methylpyrimidin-4(3H)-one

2-((4-fluorobenzyl)amino)-6-methylpyrimidin-4(3H)-one

Cat. No.: B12977200
M. Wt: 233.24 g/mol
InChI Key: CCBBKGCEMPLFAB-UHFFFAOYSA-N
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Description

2-((4-fluorobenzyl)amino)-6-methylpyrimidin-4(3H)-one: is a chemical compound with the following structure:

C9H9FN4O\text{C}_9\text{H}_9\text{FN}_4\text{O}C9​H9​FN4​O

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is the reaction of 2-amino-6-fluorobenzonitrile with an appropriate reagent to introduce the pyrimidinone ring. The specific synthetic route may vary, but it typically includes cyclization and functional group transformations.

Reaction Conditions: The cyclization step often employs strong bases or Lewis acids to facilitate the formation of the pyrimidinone ring. Reaction conditions may include elevated temperatures and inert atmospheres.

Industrial Production Methods: While industrial-scale production methods are proprietary, laboratories and research facilities synthesize this compound using established synthetic routes.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.

    Reduction: Reduction reactions can modify the functional groups, yielding different derivatives.

    Substitution: Substitution reactions at the benzyl or amino groups are possible.

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Strong Bases (e.g., sodium hydroxide): Facilitate cyclization.

    Lewis Acids (e.g., aluminum chloride): Promote cyclization reactions.

Major Products: The major products depend on the specific reaction conditions and the substituents present. These may include derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential pharmaceutical properties.

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its interactions with biological targets.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H12FN3O

Molecular Weight

233.24 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylamino]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H12FN3O/c1-8-6-11(17)16-12(15-8)14-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H2,14,15,16,17)

InChI Key

CCBBKGCEMPLFAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)NCC2=CC=C(C=C2)F

Origin of Product

United States

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